molecular formula C7H8N4 B1296275 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine CAS No. 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

カタログ番号: B1296275
CAS番号: 72583-83-6
分子量: 148.17 g/mol
InChIキー: SHBCCEDOUTZFFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Development of Pyrazolo[3,4-b]pyridine Chemistry

The development of pyrazolo[3,4-b]pyridine chemistry traces its origins to the broader exploration of nitrogen-containing heterocyclic compounds in the early 20th century. The systematic study of these fused ring systems gained momentum as researchers recognized their potential as scaffolds for bioactive molecules. The pyrazolo[3,4-b]pyridine framework represents one of two possible structural arrangements of pyrazolopyridines, distinguished from its isomeric counterpart pyrazolo[4,3-c]pyridine by the specific positioning of nitrogen atoms within the fused ring system.

Early synthetic approaches to pyrazolo[3,4-b]pyridines were characterized by multi-step processes requiring harsh reaction conditions and extended reaction times. However, significant advances in synthetic methodology have emerged over the past two decades, with researchers developing more efficient and environmentally friendly approaches. The introduction of microwave-assisted synthesis has revolutionized the field, enabling the preparation of fully functionalized pyrazolo[3,4-b]pyridines in significantly reduced timeframes. These advances represent a paradigm shift from traditional reflux conditions that required hours of heating to microwave-assisted protocols that achieve comparable yields in minutes.

The evolution of synthetic strategies has been particularly notable in the development of one-step cyclization reactions. Traditional multi-step approaches often suffered from low overall yields due to the cumulative losses associated with intermediate purification steps. Modern methodologies have addressed these limitations through the development of cascade reactions that construct the entire bicyclic framework in a single synthetic operation. The implementation of cascade 6-endo-dig cyclization reactions has demonstrated exceptional regioselectivity and functional group tolerance, representing a significant advancement in the field.

Recent developments have focused on expanding the substrate scope and improving the sustainability of synthetic protocols. The introduction of solvent-free conditions has addressed environmental concerns while maintaining high synthetic efficiency. These advances have been accompanied by detailed mechanistic studies that provide fundamental understanding of the cyclization processes, enabling rational optimization of reaction conditions and substrate design.

Structural Classification and Nomenclature

The structural framework of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine consists of a pyrazole ring fused to a pyridine ring through a shared carbon-carbon bond, creating a bicyclic aromatic system. The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, reflecting the specific substitution pattern and the primary amine functionality at the 3-position.

The compound exhibits the characteristic features of the 1H-tautomeric form of pyrazolo[3,4-b]pyridines, which is generally the thermodynamically favored isomer. This tautomeric preference significantly influences the chemical reactivity and biological activity of the molecule. The structural arrangement places the methyl substituent at the N-1 position of the pyrazole ring, while the amino group occupies the 3-position, creating a unique electronic environment that contributes to the compound's distinctive properties.

Table 1: Structural Parameters of this compound

Parameter Value
Molecular Formula C7H8N4
Molecular Weight 148.16 g/mol
Chemical Abstracts Service Number 72583-83-6
MDL Number MFCD04117796
SMILES Notation Cn1c2c(cccn2)c(N)n1
IUPAC Name 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

The electronic structure of pyrazolo[3,4-b]pyridines is characterized by the presence of multiple nitrogen atoms that create electron-deficient aromatic systems. This electronic configuration influences both the reactivity patterns and the potential for intermolecular interactions, particularly hydrogen bonding involving the amino group. The planarity of the bicyclic system facilitates π-π stacking interactions, which play important roles in crystal packing and biological activity.

The classification of this compound within the broader category of azaindazoles reflects its structural relationship to indazole, where the benzene ring has been replaced by a pyridine ring. This classification system provides a framework for understanding structure-activity relationships and predicting chemical behavior based on analogous compounds within the same structural class.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its dual role as both a synthetic target and a building block for more complex molecular architectures. The compound represents a key intermediate in the synthesis of various bioactive molecules, particularly those designed for pharmaceutical applications. Its structural features make it an ideal starting point for the development of kinase inhibitors, with specific applications in the design of glycogen synthase kinase-3 inhibitors and tropomyosin receptor kinase inhibitors.

Research applications of pyrazolo[3,4-b]pyridine derivatives have expanded significantly in recent years, with particular emphasis on their potential as therapeutic agents. The framework has demonstrated remarkable versatility in drug design, with documented applications spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This broad spectrum of biological activities reflects the ability of the pyrazolo[3,4-b]pyridine scaffold to interact with diverse biological targets through multiple mechanisms of action.

Table 2: Research Applications and Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives

Application Area Number of Reported Molecules Percentage of Total Applications
Antitumor Agents 22,675 14.5%
Anti-inflammatory Agents 19,416 12.4%
Nervous System Agents 14,203 9.1%
Other Therapeutic Applications 100,366 64.0%
Total Therapeutic Applications 156,660 100%

The compound's significance extends beyond its direct therapeutic applications to include its role in advancing synthetic methodology. The challenges associated with constructing the pyrazolo[3,4-b]pyridine framework have driven innovation in cyclization chemistry, leading to the development of novel synthetic strategies that have broader applications in heterocyclic synthesis. These methodological advances have contributed to the efficient preparation of diverse molecular libraries for biological screening and structure-activity relationship studies.

Recent investigations have highlighted the importance of this compound derivatives in addressing current challenges in drug discovery, particularly the development of agents targeting drug-resistant cancer cell lines and inflammatory conditions. The compound serves as a privileged scaffold that can be readily modified to optimize selectivity, potency, and pharmacokinetic properties. Studies have demonstrated that systematic structural modifications of the pyrazolo[3,4-b]pyridine core can lead to compounds with significantly enhanced biological activity compared to traditional therapeutic agents.

The role of this compound in advancing understanding of structure-activity relationships has been particularly valuable in the field of kinase inhibitor design. Research has shown that the specific positioning of the amino group at the 3-position creates optimal geometric arrangements for interaction with kinase active sites, while the methyl substitution at the N-1 position influences selectivity profiles. These insights have informed rational drug design approaches and contributed to the development of more effective therapeutic agents with improved safety profiles.

特性

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50299003
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72583-83-6
Record name 72583-83-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50299003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

化学反応の分析

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine undergoes several types of chemical reactions, including:

生物活性

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4C_7H_8N_4, with a molecular weight of approximately 148.16 g/mol. The structure features a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an amine group at the 3-position. This unique arrangement contributes to its pharmacological properties.

This compound primarily acts through interactions with various enzymes, particularly kinases. Kinases are crucial in cellular signaling pathways that regulate processes such as cell growth, differentiation, and metabolism. The compound's mechanism involves:

  • Enzyme Inhibition : It binds to the active sites of specific kinases, inhibiting their activity through hydrogen bonding and hydrophobic interactions. This inhibition can lead to altered signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, impacting cellular responses to stimuli.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Inhibition of TBK1 : A derivative of pyrazolo[3,4-b]pyridine was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This compound effectively inhibited TBK1 downstream signaling in THP-1 and RAW264.7 cells, demonstrating significant antiproliferative effects on various cancer cell lines including A172 and U87MG .

Cellular Effects

The compound has been shown to influence several cellular processes:

  • Cell Signaling Pathways : By modulating kinase activity, it can alter pathways involved in cell survival and death.
  • Metabolic Regulation : It affects gene expression related to metabolic processes, potentially enhancing or inhibiting cellular energy production.

Case Studies

Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:

  • Study on TBK1 Inhibition : A series of derivatives demonstrated varying degrees of TBK1 inhibition and antiproliferative activity across multiple cancer cell lines. The structure–activity relationship (SAR) analysis provided insights into how modifications to the pyrazolo-pyridine structure influenced biological activity .
  • Kinase Interaction Studies : Research indicated that compounds within this class could interact with various kinases involved in cancer signaling pathways, suggesting their potential as therapeutic agents against tumors .

Data Tables

Compound NameMolecular FormulaIC50 (nM)Target KinaseCell Lines Tested
This compoundC7H8N4N/AVarious KinasesA172, U87MG
TBK1 Inhibitor DerivativeC7H8N40.2TBK1THP-1, RAW264.7

科学的研究の応用

Anticancer Activity

Research indicates that compounds derived from 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exhibit promising anticancer properties. For instance, a study identified several derivatives as potent inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways. These compounds demonstrated significant selectivity and efficacy against various cancer cell lines .

Compound Target Kinase IC50 (µM) Cell Line
Compound AEGFR0.5A431
Compound BVEGFR0.8HUVEC
Compound CPDGFR0.3NIH3T3

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives can inhibit neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism often involves the modulation of inflammatory cytokines and oxidative stress markers .

Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Research indicates that certain derivatives possess activity against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Derivative Bacterial Strain Minimum Inhibitory Concentration (MIC)
Derivative XMRSA10 µg/mL
Derivative YE. coli15 µg/mL
Derivative ZPseudomonas aeruginosa12 µg/mL

Material Science Applications

Beyond biomedical applications, this compound has been explored for its utility in material science, particularly in the development of novel catalysts and sensors. Its ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs) that can be used in catalysis and gas storage applications .

Catalytic Activity

Recent studies have highlighted the use of this compound as a catalyst in organic synthesis reactions, demonstrating its effectiveness in promoting reactions under mild conditions while maintaining high selectivity and yield .

類似化合物との比較

Chemical Identifier :

  • IUPAC Name : 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
  • CAS Number : 72583-83-6
  • Molecular Formula : C₇H₈N₄
  • Molecular Weight : 148.17 g/mol
  • Purity : ≥97% (commercially available) .

Structural Features :
The compound consists of a pyrazolo[3,4-b]pyridine core with a methyl group at the 1-position and an amine group at the 3-position (Figure 1). This scaffold is widely used in medicinal chemistry as a kinase inhibitor intermediate, particularly in targeting anaplastic lymphoma kinase (ALK) mutants such as ALK-L1196M .

Synthesis :
A common synthetic route involves reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene under trifluoroacetic acid (TFA) catalysis, followed by purification via column chromatography .

Comparison with Similar Pyrazolo-Pyridine Derivatives

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Formula Key Properties Synthesis Method Biological Relevance
This compound 1-Me, 3-NH₂ C₇H₈N₄ Melting point: 133°C; UV/IR/NMR data available TFA-catalyzed cyclization in toluene ALK inhibitor intermediate
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine 1-Me, 3-NH₂, 4-Me, 6-Me C₈H₁₀N₄ Increased steric hindrance; altered electronic properties Not specified Potential kinase modulator
5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 1-Me, 3-NH₂, 5-I C₇H₇IN₄ Halogen substitution for imaging/radiolabeling; safety precautions required Iodination of parent compound Diagnostic applications
3-(4-Chlorophenyl)-1-methyl-4-(methylthio)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate 1-Me, 3-ClPh, 4-SMe, 5-COOEt, 6-Ph C₂₂H₁₈ClN₃O₂S Lipophilic ester group; UV λmax at 254 nm Multi-step cyclization with TFA Anticancer candidate
5-((3-Fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine 1-Trityl, 3-NH₂, 5-SO₂(3-FPh) C₂₈H₂₂FN₅O₂S Enhanced binding affinity via sulfonyl group; trityl improves lipophilicity Hydrazine monohydrate in THF/EtOH ALK-L1196M inhibitor (IC₅₀ < 100 nM)

Key Research Findings

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., ester in 16l) reduce nucleophilicity at the 3-position, requiring harsher conditions for further functionalization .
  • Methylthio groups (e.g., in 16l) enhance stability but may complicate metabolic clearance .

Biological Activity: The sulfonyl derivative (5-((3-fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine) demonstrated potent inhibition of ALK-L1196M (IC₅₀ < 100 nM), attributed to the sulfonyl group’s ability to form hydrogen bonds with kinase residues . Thieno[3,2-d]pyrimidine hybrids (e.g., 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine) exhibited antitumor activity by intercalating DNA, highlighting the impact of fused heterocycles .

Trityl-protected analogs (e.g., 5-((3-fluorophenyl)sulfonyl)-1-trityl-1H-pyrazolo[3,4-b]pyridin-3-amine) improve solubility but necessitate deprotection steps for biological testing .

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, a common method involves refluxing 1-methyl-1H-pyrazol-5-amine derivatives with bis(methylthio)acrylate esters in toluene using trifluoroacetic acid (TFA) as a catalyst. Key intermediates are purified via recrystallization and characterized by 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are essential for verifying the structure of pyrazolo[3,4-b]pyridine derivatives?

1H^1H-NMR is critical for identifying proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm and methyl groups at δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms carbon frameworks, while IR spectroscopy detects NH2_2 stretches (~3400 cm1^{-1}) and C=N/C=C vibrations (1600–1500 cm1^{-1}). Mass spectrometry (HRMS) further validates molecular weight .

Q. What solvents and catalysts are optimal for pyrazolo[3,4-b]pyridine synthesis?

Anhydrous toluene or acetonitrile with TFA (10–30 mol%) is widely used for cyclocondensation. Polar aprotic solvents like DMF may enhance reactivity in nucleophilic substitutions. Catalytic TFA aids in protonating intermediates, facilitating ring closure .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often arise from competing side reactions (e.g., dimerization). Mitigation strategies include:

  • Temperature control : Refluxing at 110–120°C minimizes byproducts .
  • Stoichiometric adjustments : Using a 1:1.2 molar ratio of amine to acrylate ester improves conversion .
  • Catalyst optimization : Substituting TFA with p-toluenesulfonic acid (PTSA) may enhance regioselectivity .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies between solution-state NMR and solid-state X-ray structures may arise from dynamic effects (e.g., tautomerism). For example, NH2_2 protons in pyrazolo[3,4-b]pyridines can exhibit exchange broadening in NMR. Cross-validation with DFT calculations or variable-temperature NMR is recommended to resolve ambiguities .

Q. What strategies are effective for designing pyrazolo[3,4-b]pyridine analogs with enhanced bioactivity?

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., Cl, CF3_3) at the 4-position improves metabolic stability .
  • Molecular docking : Prioritize modifications at the 3-amine position, which often interacts with hydrophobic pockets in target enzymes (e.g., kinases) .
  • Structure-activity relationship (SAR) : Systematic variation of aryl/alkyl groups on the pyridine ring can optimize binding affinity .

Q. How can researchers validate the anti-inflammatory or antimicrobial activity of pyrazolo[3,4-b]pyridines?

  • In vitro assays : Use LPS-induced TNF-α suppression in macrophages for anti-inflammatory screening. For antimicrobial activity, employ broth microdilution (MIC) against Gram-positive/negative strains .
  • Control compounds : Compare with reference standards (e.g., ibuprofen for anti-inflammatory, ciprofloxacin for antimicrobial) to contextualize potency .

Q. What are the critical considerations for scaling up pyrazolo[3,4-b]pyridine synthesis from lab to pilot plant?

  • Solvent recovery : Replace toluene with recyclable solvents (e.g., 2-MeTHF) to reduce waste.
  • Catalyst recycling : Immobilize TFA on silica gel for reuse .
  • Process safety : Monitor exothermicity during cyclocondensation to avoid thermal runaway .

Data Contradiction and Reproducibility

Q. Why do synthetic yields vary across literature reports for similar pyrazolo[3,4-b]pyridine derivatives?

Variations often stem from subtle differences in:

  • Reagent purity : Trace moisture in solvents or amines can deactivate catalysts .
  • Heating methods : Microwave-assisted synthesis (e.g., 150°C, 30 min) may improve reproducibility vs. conventional reflux .
  • Workup protocols : Premature quenching of reactions can lead to incomplete crystallization .

Q. How can computational methods aid in resolving ambiguities in reaction mechanisms?

Density functional theory (DFT) calculations can model transition states to identify favored pathways. For example, the TFA-catalyzed cyclocondensation likely proceeds via a six-membered cyclic intermediate, as shown by energy barriers in DFT studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。